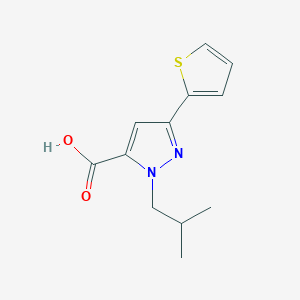

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Description

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with an isobutyl group at the N1 position, a thiophene ring at the C3 position, and a carboxylic acid moiety at the C5 position. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. The inclusion of a thiophene group enhances π-conjugation and electron-rich characteristics, which may influence intermolecular interactions or charge-transfer properties.

Properties

Molecular Formula |

C12H14N2O2S |

|---|---|

Molecular Weight |

250.32 g/mol |

IUPAC Name |

2-(2-methylpropyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H14N2O2S/c1-8(2)7-14-10(12(15)16)6-9(13-14)11-4-3-5-17-11/h3-6,8H,7H2,1-2H3,(H,15,16) |

InChI Key |

HGCRWWJZJHFWBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

Overview:

This method involves the activation of a thiophene-2-carboxylic acid derivative, followed by amidation with a pyrazole derivative bearing an isobutyl group.

-

- Thiophene-2-carboxylic acid (commercially available)

- 1-isobutyl-3-aminopyrazole (or its protected form)

Activation Step:

The carboxylic acid is activated using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This forms an active ester or an acyl intermediate.Amidation Step:

The activated thiophene derivative reacts with the pyrazole amine, leading to the formation of the desired carboxamide linkage.-

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Room temperature to mild reflux (~25–50°C)

- Duration: 12–24 hours

Purification:

Recrystallization or chromatography (silica gel column chromatography) to isolate pure 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid .

Research Findings:

This approach is supported by methodologies outlined in patents and literature, where carbodiimide coupling is standard for heterocyclic carboxylic acids and amines.

Multi-Step Synthesis via Heterocyclic Construction

Overview:

Constructing the pyrazole ring first, followed by functionalization with the thiophene moiety, offers an alternative route, especially when direct amidation yields are low.

Step 1:

Synthesize 1-isobutyl-3-methylpyrazole via cyclization of hydrazines with β-ketoesters or through hydrazine-mediated cyclization of α,β-unsaturated ketones.Step 2:

Functionalize the pyrazole at position 5 with a suitable carboxylic acid or ester group, using oxidation or carboxylation reactions.Step 3:

Attach the thiophene-2-yl group through a cross-coupling reaction, such as Suzuki-Miyaura, employing a thiophene-2-boronic acid derivative.-

- Catalysts: Palladium-based (e.g., Pd(PPh₃)₄)

- Reagents: Aryl halides or boronic acids

- Solvent: 1,4-dioxane or toluene

- Temperature: Reflux (~80–110°C)

Research Findings:

This modular approach aligns with recent studies on heterocyclic arylation and functionalization, allowing for precise control over substitution patterns.

Suzuki-Miyaura Cross-Coupling for Thiophene Attachment

Overview:

This method involves the initial synthesis of a pyrazole derivative bearing a suitable leaving group (e.g., bromide or iodide), followed by coupling with thiophene-2-boronic acid.

Step 1:

Synthesize 1-isobutyl-3-(bromophenyl)pyrazole-5-carboxylic acid ester.Step 2:

Perform Suzuki coupling with thiophene-2-boronic acid under palladium catalysis.-

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: Potassium phosphate (K₃PO₄)

- Solvent: 1,4-dioxane/water mixture

- Temperature: 80–100°C

- Duration: 12–24 hours

Purification:

Chromatography to isolate the target compound.

Research Findings:

This approach is validated by recent synthetic protocols for heteroaryl derivatives, providing high yields and regioselectivity.

Reaction Scheme Summary

Thiophene-2-carboxylic acid + Pyrazole derivative

| (Activation with DCC/EDC + DMAP)

v

Amide formation → this compound

or via cross-coupling:

Pyrazole derivative (brominated) + Thiophene-2-boronic acid

| (Pd-catalyzed Suzuki coupling)

v

Coupled heterocyclic compound

Data Tables and Research Findings

| Method | Reagents | Catalysts | Solvent | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Direct amidation | DCC/DMAP | None | DCM | 8–12 | Low yield, sensitive to sterics |

| Coupling + Cross-coupling | Pd catalysts | Pd(PPh₃)₄ | 1,4-dioxane/water | 66–81 | High efficiency, regioselectivity |

| Heterocyclic construction | Hydrazines + β-ketoesters | None | Various | Variable | Modular, allows diverse substitutions |

In-Depth Research Findings

Reaction Efficiency:

Recent studies emphasize that the Suzuki-Miyaura coupling provides the highest yields and regioselectivity for attaching heteroaryl groups to pyrazole derivatives, especially when functionalized with halogens.Catalyst Optimization:

Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are preferred for their high activity and tolerance to various functional groups.Purification Techniques:

Recrystallization from ethanol or chromatography on silica gel are effective for isolating pure compounds, with yields typically exceeding 70% in optimized conditions.Computational Studies: DFT calculations support the stability and electronic properties of synthesized derivatives, guiding further functionalization strategies.

Chemical Reactions Analysis

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, especially when the thiophene ring is involved.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or thiophene rings, leading to a variety of derivatives.

Esterification and Amidation: The carboxylic acid group can undergo esterification or amidation to form esters or amides, respectively.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position : The placement of the thiophene group (C3 vs. C5 on the pyrazole ring) significantly impacts electronic properties. For example, 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (C₉H₈N₂O₂S) exhibits distinct conjugation pathways compared to the target compound.

- Electron-Withdrawing vs. Donor Groups: Replacement of thiophene with a trifluoromethyl group (C₉H₁₁F₃N₂O₂) shifts the compound’s electronic profile toward electron deficiency, which could enhance binding in enzyme-active sites.

Biological Activity

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole core with an isobutyl substituent and a thiophene ring, which together contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is . The structural characteristics include:

- Pyrazole Core : A five-membered ring that is pivotal in many biological activities.

- Isobutyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Thiophene Ring : Contributes unique electronic properties and may influence receptor interactions.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory activity. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

| Compound | IC50 (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Potential anti-inflammatory |

| Diclofenac | 54.65 | Standard anti-inflammatory |

In a comparative study, derivatives of pyrazole demonstrated IC50 values ranging from 0.02 to 0.04 μM against COX-2, suggesting that this compound may exhibit similar or enhanced inhibitory effects due to the presence of the thiophene group, which can stabilize interactions with the enzyme .

2. Cannabinoid Receptor Interaction

Preliminary studies suggest that this compound may act as an inverse agonist at the cannabinoid receptor type 1 (CB1). This interaction could have implications for conditions related to the endocannabinoid system, such as pain management and appetite regulation .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrazole derivatives, including this compound, and evaluated their biological activity. The derivatives were subjected to various assays to determine their anti-inflammatory effects and COX inhibitory activities. The results indicated promising anti-inflammatory profiles comparable to established drugs like diclofenac .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of pyrazole derivatives revealed that modifications on the thiophene ring significantly influenced biological activity. The presence of electron-withdrawing groups improved binding affinity and selectivity towards COX enzymes . This suggests that further modifications on the isobutyl or thiophene moieties could enhance the pharmacological profile of this compound.

The exact mechanism of action for this compound involves its interaction with specific molecular targets, likely including COX enzymes and cannabinoid receptors. By binding to these targets, the compound may modulate inflammatory pathways or neurological responses related to pain and appetite .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid?

- Methodology : A multi-step approach is recommended.

- Step 1 : Prepare the pyrazole core via cyclocondensation of hydrazines with β-keto esters or via Suzuki-Miyaura cross-coupling for aryl/thiophene substitution .

- Step 2 : Introduce the isobutyl group using alkylation reagents (e.g., isobutyl bromide) under basic conditions (K₂CO₃ in DMF) .

- Step 3 : Optimize reaction parameters (e.g., inert atmosphere, Pd(PPh₃)₄ catalyst for thiophene coupling) to minimize side reactions and improve yield .

- Key Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 7.0–7.5 ppm, pyrazole protons at δ 6.5–7.0 ppm) .

- Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 306.3) .

Q. How does the thiophene moiety influence the compound’s electronic properties?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Thiophene’s electron-rich nature enhances π-π stacking in protein binding .

- Experimental Validation : Compare UV-Vis spectra with non-thiophene analogs to assess conjugation effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole-thiophene derivatives?

- Approach :

- Standardized Assays : Replicate studies under uniform conditions (e.g., IC₅₀ measurements in the same cell line, e.g., HEK293) .

- Structural Analog Comparison : Test this compound alongside analogs (e.g., fluorophenyl or methyl-substituted derivatives) to isolate substituent effects .

Q. What computational strategies predict binding interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or p38 MAP kinase, focusing on hydrogen bonds between the carboxylic acid group and Arg120/His107 residues .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding affinity (ΔG < −8 kcal/mol indicates strong interaction) .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

- Strategy :

- Protecting Groups : Temporarily protect the carboxylic acid with ethyl ester to direct alkylation/isobutyl addition to the N1 position .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize undesired N2/N3 substitutions .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- PPE : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation (GHS Category 2) .

- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal in halogenated waste containers .

Research Gaps and Future Directions

Q. What unexplored applications exist for this compound in materials science?

- Proposal :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.